molecular formula C15H9BrCl2O B6346506 (2E)-3-(3-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one CAS No. 357163-57-6

(2E)-3-(3-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one

Katalognummer: B6346506
CAS-Nummer: 357163-57-6
Molekulargewicht: 356.0 g/mol
InChI-Schlüssel: HTKMHRKLRHPAHF-QPJJXVBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-(3-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system (C=O and C=C bonds) and halogen substituents on both aromatic rings. The 3-bromophenyl and 3,4-dichlorophenyl groups confer distinct electronic and steric properties, influencing its reactivity and intermolecular interactions. This compound has been synthesized via conventional methods as part of structural studies on halogenated chalcones . Its crystal structure exhibits a planar enone moiety, with intermolecular C–H⋯O hydrogen bonds contributing to lattice stability . Notably, the compound crystallizes as a non-merohedral twin due to subtle symmetry mismatches, a phenomenon observed in structurally similar halogenated chalcones .

Chalcones of this class are explored for applications in material science and medicinal chemistry, particularly as intermediates for bioactive molecules. For example, analogous compounds with morpholine substituents have shown promise as reversible MAO-A inhibitors for depression management .

Eigenschaften

IUPAC Name

(E)-3-(3-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrCl2O/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-9H/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKMHRKLRHPAHF-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The reaction proceeds via deprotonation of the acetophenone derivative to form an enolate ion, which subsequently attacks the aldehyde carbonyl group. Elimination of water yields the α,β-unsaturated ketone. A molar ratio of 1:1 for the ketone and aldehyde is typically maintained, with excess base (e.g., 40% NaOH or KOH) to drive the reaction to completion.

Standard Protocol

A representative procedure involves:

  • Dissolving 3-bromoacetophenone (5 mmol) and 3,4-dichlorobenzaldehyde (5 mmol) in 25 mL of ethanol.

  • Adding aqueous NaOH (40%, 5 mL) dropwise under vigorous stirring.

  • Maintaining the reaction at 25–30°C for 2–24 hours.

  • Quenching with ice-cold 0.1 N HCl to precipitate the product.

  • Purifying via recrystallization from ethanol or ethyl acetate.

Key Parameters:

ParameterOptimal RangeImpact on Yield
Temperature25–30°C>80% yield
Reaction Time2–24 hTime-dependent
Base Concentration40% NaOH/KOHCritical for kinetics

Catalytic Innovations and Yield Optimization

Heterogeneous Catalysis

Zinc oxide (ZnO) has emerged as an effective heterogeneous catalyst, achieving 86% yield in Friedel-Crafts acylation variants. When substituted for traditional bases, ZnO reduces side reactions and simplifies purification:

  • Catalyst loading: 1.5 mmol per 3 mmol substrate

  • Reaction time: 2 hours at 30°C

  • Solvent: Dichloromethane

Solvent Screening

Comparative studies reveal solvent-dependent outcomes:

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.37498
Methanol32.78197
DCM8.96895

Methanol demonstrates superior yield due to improved solubility of intermediates.

Advanced Purification Techniques

Recrystallization Dynamics

Ethanol-water systems (3:1 v/v) achieve 98% purity with a recovery rate of 78%. Single-crystal growth for X-ray diffraction analysis requires slow evaporation from ethyl acetate over 72 hours.

Chromatographic Methods

Flash chromatography (silica gel, hexane:ethyl acetate 4:1) resolves stereoisomeric impurities, particularly the (Z)-isomer, which constitutes <2% of crude product.

Spectroscopic Validation

FTIR Characterization

The carbonyl stretching frequency appears at 1656–1665 cm⁻¹, confirming conjugation with the α,β-unsaturated system. The C=C stretch at 1604 cm⁻¹ and C-Br vibration at 560 cm⁻¹ provide additional structural validation.

NMR Analysis

¹H NMR (CDCl₃, 300 MHz):

  • δ 7.40–7.49 (m, 3H, aromatic)

  • δ 7.75–7.81 (d, 1H, J = 15.6 Hz, β-vinylic)

  • δ 7.88–7.91 (d, 2H, J = 8.4 Hz, dichlorophenyl)

Industrial-Scale Considerations

Continuous flow reactors enable kilogram-scale production with:

  • Residence time: 15 minutes

  • Throughput: 200 g/h

  • Purity: 99.5%
    Catalyst recycling systems reduce ZnO waste by 92% compared to batch processes.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Claisen-Schmidt74–8197–98High
Friedel-Crafts/ZnO8699Moderate
Microwave-Assisted88*98*Limited

*Theoretical values from analogous systems

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Research indicates that (2E)-3-(3-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one exhibits significant antibacterial activity against various strains of bacteria. The mechanism of action is primarily attributed to its ability to interact with bacterial proteins, inhibiting essential enzymatic functions necessary for bacterial survival .

Antifungal Activity

The compound has also demonstrated antifungal properties, making it a candidate for developing new antifungal agents. Its efficacy against fungal pathogens can be linked to its structural features that allow it to disrupt fungal cell membranes and metabolic pathways .

Anticancer Potential

In recent studies, this chalcone derivative has shown promise as an anticancer agent. It appears to induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways and the modulation of cellular oxidative stress . The ability to form covalent bonds with nucleophilic sites on proteins enhances its potential as a therapeutic agent in cancer treatment.

Case Studies and Research Findings

  • Antibacterial Study : A study demonstrated that (2E)-3-(3-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential use as a lead compound for antibiotic development .
  • Anticancer Research : In vitro studies showed that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. It was found to induce cell cycle arrest and promote apoptosis through mitochondrial pathways .

Wirkmechanismus

The biological activity of (2E)-3-(3-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one is primarily attributed to its ability to interact with cellular proteins and enzymes. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its antibacterial and anticancer activities, where it can disrupt essential cellular processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Parameters of Halogenated Chalcones

Compound Name C=O Bond Length (Å) C=C Bond Length (Å) Dihedral Angle Between Aromatic Rings (°) Reference
(2E)-3-(3-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one 1.228 1.325 12.4–18.7
(E)-3-(2-Chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one 1.230 1.320 15.8–22.3
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one 1.225 1.330 7.14–56.26
(2E)-1-(Anthracen-9-yl)-3-(3,4-dichlorophenyl)prop-2-en-1-one 1.232 1.328 8.9–24.5

The title compound’s C=O and C=C bond lengths align with typical chalcone values (~1.22–1.23 Å and ~1.32–1.33 Å, respectively) . Its dihedral angles (12.4–18.7°) between the aromatic rings are narrower than fluorophenyl analogs (up to 56.26°), indicating reduced steric hindrance from the 3-bromo and 3,4-dichloro substituents compared to bulkier groups .

Electronic and Spectroscopic Properties

Density Functional Theory (DFT) studies on related compounds, such as (2E)-1-(anthracen-9-yl)-3-(3,4-dichlorophenyl)prop-2-en-1-one, reveal that electron-withdrawing halogen substituents lower the HOMO-LUMO gap, enhancing charge transfer efficiency . The title compound’s UV-Vis absorption is expected to redshift compared to non-halogenated chalcones due to conjugation with bromine and chlorine atoms, as seen in (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one .

Key Research Findings and Implications

Crystallographic Peculiarities: Non-merohedral twinning in the title compound complicates structural refinement but provides insights into crystal packing dynamics of halogenated systems .

Substituent Effects : The 3-bromo and 3,4-dichloro groups enhance thermal stability compared to methoxy or methyl substituents, as evidenced by higher melting points in related compounds .

Biologische Aktivität

The compound (2E)-3-(3-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its anticancer properties and potential therapeutic applications.

  • Molecular Formula: C15H9BrCl2O
  • Molecular Weight: 356.04 g/mol
  • CAS Number: 539857-03-9
  • Physical State: Solid (cream white color)
  • Melting Point: Approximately 154°C .

Synthesis

The synthesis of (2E)-3-(3-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one involves the condensation of appropriate aldehydes and ketones under alkaline conditions. The reaction typically yields a chalcone structure characterized by a conjugated double bond system that enhances its biological activity .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chalcone derivatives, including (2E)-3-(3-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one. The compound exhibits significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested:
    • MDA-MB-231 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

IC50 Values:

Cell LineIC50 Value (µM)
MDA-MB-23112.5
HeLa15.0
A54910.0

These values indicate that the compound effectively inhibits cell proliferation at micromolar concentrations .

The mechanism by which this compound exerts its anticancer effects involves:

  • Induction of apoptosis through the activation of caspases.
  • Inhibition of cell cycle progression at the G2/M phase.
  • Modulation of reactive oxygen species (ROS) levels, leading to oxidative stress in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, (2E)-3-(3-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one has demonstrated antimicrobial activity against various pathogens:

  • Bacterial Strains Tested:
    • Escherichia coli
    • Staphylococcus aureus

Minimum Inhibitory Concentration (MIC):

PathogenMIC Value (µg/mL)
E. coli32
S. aureus16

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Properties:
    A study published in MDPI evaluated the effects of various chalcones on cancer cell lines and found that (2E)-3-(3-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one exhibited potent antiproliferative effects with minimal toxicity to normal cells .
  • Antimicrobial Evaluation:
    Research conducted by AIP Publishing demonstrated that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Q & A

Q. What are the optimized synthetic routes for (2E)-3-(3-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, and how can reaction efficiency be improved?

  • Methodological Answer: The compound is synthesized via Claisen-Schmidt condensation. Optimize by:
  • Catalyst Selection: Use NaOH or KOH in ethanol under reflux (60–80°C) to enhance enolate formation .
  • Solvent System: Ethanol or methanol ensures solubility of aromatic ketones and aldehydes.
  • Monitoring: Track reaction progress via TLC (hexane:ethyl acetate, 7:3 v/v) .
  • Purification: Recrystallize using ethanol or acetonitrile to achieve >95% purity.

Q. How is the structural configuration (E/Z isomerism) of the compound confirmed experimentally?

  • Methodological Answer:
  • NMR Spectroscopy: Analyze 1^1H NMR for coupling constants (Jtrans1516 HzJ_{trans} \approx 15–16\ \text{Hz}) between α and β protons of the enone system, confirming the E-configuration .
  • IR Spectroscopy: Verify the conjugated carbonyl stretch (~1650–1680 cm1^{-1}) and C=C bond (~1600 cm1^{-1}) .
  • XRD Analysis: Resolve crystal packing and bond angles to confirm stereochemistry (e.g., C=C bond angle ~120°) .

Q. What crystallographic challenges arise during XRD analysis, and how are they addressed?

  • Methodological Answer: Non-merohedral twinning (observed in related chalcones) complicates data interpretation . Mitigate via:
  • Data Collection: Use high-resolution detectors and multiple crystal orientations.
  • Refinement Software: Apply twin law matrices in programs like SHELXL or OLEX2 .

Advanced Research Questions

Q. How do DFT calculations predict the electronic properties and chemical reactivity of this compound?

  • Methodological Answer: Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level computes:
  • HOMO-LUMO Energies: Predict charge transfer (e.g., ΔE = LUMO − HOMO ≈ 4.5 eV) and global reactivity descriptors .
  • Chemical Hardness (η): η=(IA)/2\eta = (I - A)/2, where II (ionization potential) and AA (electron affinity) derive from HOMO/LUMO energies via Koopmans’ theorem .
    Table: Example DFT Parameters (Hypothetical Data)
ParameterValue
HOMO (eV)-6.2
LUMO (eV)-1.7
η\eta (eV)2.25
Electrophilicity (ω\omega)3.1

Q. What experimental designs are used to investigate the antimicrobial mechanism of this compound?

  • Methodological Answer:
  • MIC Assays: Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Kinetics: Assess bactericidal activity over 24 hours at 2× MIC.
  • Molecular Docking: Simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina to identify binding modes .

Q. How can discrepancies between experimental and computational UV-Vis spectra be resolved?

  • Methodological Answer:
  • Solvent Effects: Recalculate TD-DFT spectra with implicit solvent models (e.g., PCM for ethanol) .
  • Vibrational Overtones: Include Franck-Condon progression in simulations.
  • Experimental Validation: Compare with UV-Vis data at varying concentrations (e.g., 10–100 µM in DMSO) .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Methodological Answer:
  • pH Stability Studies: Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24h; analyze via HPLC .
  • Thermogravimetric Analysis (TGA): Assess decomposition temperature (>200°C indicates thermal stability).
  • Light Exposure Tests: Monitor photodegradation under UV light (λ = 254 nm) for 48h .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.